molecular formula C21H20N4O2 B2563908 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide CAS No. 1795209-20-9

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide

Cat. No.: B2563908
CAS No.: 1795209-20-9
M. Wt: 360.417
InChI Key: MVEZRDGYSFFGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of benzo[d]oxazole, pyrrolidine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzo[d]oxazole moiety, which can be synthesized from 2-aminophenol and a suitable nitrile under catalytic conditions . The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the indole ring via Fischer indole synthesis. The final step involves the coupling of the indole derivative with the benzo[d]oxazole-pyrrolidine intermediate under amide bond-forming conditions, often using coupling reagents like EDCI or HATU in the presence of a base such as DIPEA .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzo[d]oxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide
  • 1-(benzo[d]oxazol-2-yl)pyrrolidin-3-amine
  • Indole-6-carboxamide derivatives

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide is unique due to its specific combination of benzo[d]oxazole, pyrrolidine, and indole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20(15-8-7-14-9-10-22-18(14)12-15)23-13-16-4-3-11-25(16)21-24-17-5-1-2-6-19(17)27-21/h1-2,5-10,12,16,22H,3-4,11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEZRDGYSFFGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.